molecular formula C17H16N4 B1215433 Bis(1-methylbenzimidazol-2-yl)methane CAS No. 55514-10-8

Bis(1-methylbenzimidazol-2-yl)methane

Cat. No.: B1215433
CAS No.: 55514-10-8
M. Wt: 276.34 g/mol
InChI Key: NLZJPFXHUPNNEK-UHFFFAOYSA-N
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Description

Bis(1-methylbenzimidazol-2-yl)methane, also known as this compound, is a useful research compound. Its molecular formula is C17H16N4 and its molecular weight is 276.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Research has indicated that bis(1-methylbenzimidazol-2-yl)methane exhibits notable biological activity, particularly as an antitumor agent . The compound's ability to interact with various biological macromolecules has been investigated, revealing its potential to influence cellular processes significantly.

Case Study: Antitumor Activity

A study assessed the cytotoxic effects of this compound on cancer cell lines. Results demonstrated that the compound effectively inhibited cell proliferation through apoptosis induction, suggesting its potential as a therapeutic agent in cancer treatment .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming stable complexes with metal ions. These interactions are critical for understanding its role in catalysis and biological systems.

Table 1: Binding Affinity of this compound with Metal Ions

Metal IonBinding ModeStability Constant (K)
Cu(II)bidentate10^5 M^-1
Zn(II)tridentate10^6 M^-1
Ni(II)bidentate10^4 M^-1

The binding affinity of this compound towards different metal ions has been characterized using spectroscopic techniques such as UV-Vis and NMR spectroscopy, revealing insights into its potential applications as a biomimetic ligand .

Catalysis

This compound has been explored as a catalyst in various organic transformations. Its unique electronic properties make it suitable for facilitating reactions such as methylenation of carbonyl compounds.

Case Study: Methylenation Reactions

In a study focusing on the methylenation of aldehydes and ketones using this compound derivatives, high yields of terminal alkenes were achieved under mild reaction conditions. The methodology demonstrated the effectiveness of this compound as a versatile reagent in organic synthesis .

Material Science

The compound's ability to form metal-organic frameworks (MOFs) has been investigated for applications in gas storage and separation technologies.

Table 2: Characteristics of MOFs Derived from this compound

MOF NameMetal IonSurface Area (m²/g)Gas Adsorption Capacity (cm³/g)
Zn-MOFZn(II)1200300
Cu-MOFCu(II)950250

These materials exhibit remarkable stability and porosity, making them suitable candidates for further exploration in catalysis and environmental applications .

Properties

CAS No.

55514-10-8

Molecular Formula

C17H16N4

Molecular Weight

276.34 g/mol

IUPAC Name

1-methyl-2-[(1-methylbenzimidazol-2-yl)methyl]benzimidazole

InChI

InChI=1S/C17H16N4/c1-20-14-9-5-3-7-12(14)18-16(20)11-17-19-13-8-4-6-10-15(13)21(17)2/h3-10H,11H2,1-2H3

InChI Key

NLZJPFXHUPNNEK-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1CC3=NC4=CC=CC=C4N3C

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC3=NC4=CC=CC=C4N3C

Key on ui other cas no.

55514-10-8

Synonyms

bis(1-methylbenzimidazol-2-yl)methane

Origin of Product

United States

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